Ledipasvir-d6
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Overview
Description
Ledipasvir-d6 is a deuterated form of Ledipasvir, a direct-acting antiviral agent used in combination with other antiviral agents to treat chronic Hepatitis C Virus (HCV) infections . Ledipasvir inhibits the Hepatitis C Virus Non-Structural Protein 5A (NS5A), which is crucial for viral RNA replication and assembly of HCV virions .
Preparation Methods
The preparation of Ledipasvir-d6 involves several synthetic routes and reaction conditions. One method involves the reaction of a compound of formula 2 with a compound of formula 3 to yield a compound of formula 4, followed by deprotection to yield compound 5, and finally conversion to Ledipasvir . Another method involves enzymatic hydrolysis of (1R, 3S, 4S)-N-tertbutylcarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylate to obtain a high-purity Ledipasvir intermediate .
Chemical Reactions Analysis
Ledipasvir-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include UV irradiation for photophysical fluorescence enhancement . The major products formed from these reactions are typically intermediates that lead to the final active compound .
Scientific Research Applications
Ledipasvir-d6 has a wide range of scientific research applications. It is primarily used in the treatment of chronic Hepatitis C Virus infections . Additionally, it has shown potential to inhibit SARS-CoV-2 replication, making it a candidate for COVID-19 treatment . The compound is also used in pharmacokinetic studies and content uniformity tests in pharmaceutical research .
Mechanism of Action
Ledipasvir-d6 exerts its effects by inhibiting the Hepatitis C Virus Non-Structural Protein 5A (NS5A), which is essential for viral RNA replication and assembly of HCV virions . This inhibition prevents hyperphosphorylation of NS5A, thereby blocking viral protein production . The compound is effective against multiple HCV genotypes, including 1a, 1b, 4a, and 5a .
Comparison with Similar Compounds
Ledipasvir-d6 is unique in its high potency and long pharmacokinetic half-life compared to other direct-acting antiviral agents . Similar compounds include Sofosbuvir, which is often used in combination with Ledipasvir for enhanced antiviral efficacy . Other similar compounds are inhibitors of the NS5A protein, such as Daclatasvir and Ombitasvir .
Properties
IUPAC Name |
trideuteriomethyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H54F2N8O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63)/t29-,30+,38-,39-,40-,41-/m0/s1/i5D3,6D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTWBAAJJOHBQU-NEKIOSTPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H54F2N8O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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